molecular formula C10H18N2O3S B2368686 N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide CAS No. 2361655-93-6

N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide

Cat. No.: B2368686
CAS No.: 2361655-93-6
M. Wt: 246.33
InChI Key: LDRLWRRZGDUNTG-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a methanesulfonamide group, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-enoyl Group: This step involves the addition of the prop-2-enoyl group to the piperidine ring, often through an acylation reaction.

    Attachment of the Methanesulfonamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)acetamide
  • N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)benzamide

Comparison: Compared to similar compounds, N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(1-prop-2-enoylpiperidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-10(13)12-6-4-5-9(7-12)8-16(14,15)11-2/h3,9,11H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLWRRZGDUNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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